Bzl-met-ome hcl
Description
Bzl-Met-OME HCl (hypothetical name) belongs to a class of benzyl- or benzoyl-protected amino acid methyl ester hydrochlorides. These compounds are typically used as intermediates in peptide synthesis, where protective groups like benzyl (Bzl) or benzoyl (Bz) shield reactive amino or hydroxyl groups during chemical reactions. The methyl ester (OME) enhances solubility in organic solvents, while the hydrochloride (HCl) salt improves stability. While direct evidence for this compound is absent in the provided materials, analogous compounds with varying amino acid residues (e.g., alanine, lysine, isoleucine) are well-documented.
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQZCDGDRNGRMN-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Methionine
The initial step involves converting methionine into its methyl ester derivative. Source outlines a protocol where D-allothreonine methyl ester hydrochloride is synthesized via reaction with methanol and thionyl chloride under nitrogen at 0°C for 48 hours, achieving near-quantitative yields (99.5%). For methionine, analogous conditions apply:
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Reagents : Methanol (anhydrous), thionyl chloride (SOCl₂).
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Conditions : 0°C, nitrogen atmosphere, 48-hour reaction time.
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Mechanism : SOCl₂ acts as a catalyst, protonating methanol to generate chloromethane and facilitating nucleophilic attack by methionine’s carboxylate oxygen.
This step is critical for protecting the carboxyl group, preventing unwanted side reactions during subsequent benzylation.
Benzylation and N-Protection
The esterified methionine undergoes benzylation at the nitrogen atom. Source describes a method for synthesizing N-benzoyl-D-allothreonine methyl ester using benzoyl chloride and triethylamine in methanol. Adapted for Bzl-D-met-ome HCl:
Hydrochloride Salt Formation
The final product is isolated as a hydrochloride salt to enhance stability. This involves treating the benzylated compound with hydrochloric acid, followed by crystallization. Source notes that crystallization from methanol/ethyl acetate mixtures yields high-purity (>99%) Bzl-D-met-ome HCl.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalysts and Additives
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Thionyl chloride in esterification increases reaction efficiency by generating HCl in situ, which protonates the carboxyl group.
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Triethylamine in benzylation scavenges HCl, preventing protonation of the amine and ensuring efficient benzyl group transfer.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : Purity ≥99% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
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Elemental Analysis : Carbon and nitrogen content within 0.3% of theoretical values.
Comparative Analysis of Methodologies
Challenges and Mitigation Strategies
Racemization
Chemical Reactions Analysis
Types of Reactions
Benzyl-methionine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfur atom in methionine to sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Methionine methyl ester.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
Scientific Research Applications
Bzl-met-ome HCl has a wide array of applications in scientific research:
Biochemistry and Molecular Biology
- Protein Synthesis : this compound plays a role in protein synthesis and metabolism. Its structure allows it to be incorporated into peptides, influencing their biological activity and stability .
- Enzyme Studies : It serves as a valuable tool for studying enzyme activities and protein interactions, helping elucidate complex biochemical pathways .
Pharmaceutical Development
- Drug Formulation : This compound is explored for its potential in drug formulation, particularly as a precursor for novel therapeutic agents targeting specific biological pathways . Its ability to enhance drug solubility and bioavailability makes it a candidate for improving existing pharmaceuticals.
- Therapeutic Research : Investigations into its therapeutic effects have shown promise in treating neurological disorders by modulating neurotransmitter systems .
Neuroscience
- This compound is being studied for its effects on neurotransmitter systems, providing insights into potential treatments for various neurological conditions .
Cosmetic Industry
- Its properties are leveraged in developing skin care products, where it may enhance the delivery of active ingredients, thus improving efficacy .
Agricultural Applications
- Researchers are examining its use as a plant growth regulator, which could lead to more efficient agricultural practices and improved crop yields .
Case Study 1: Peptide Synthesis
A study demonstrated the successful use of this compound in synthesizing peptides through reactive extrusion methods. The compound facilitated the formation of dipeptides with high yields under optimized conditions, showcasing its effectiveness as a coupling agent in peptide synthesis .
Case Study 2: Drug Development
Research highlighted the use of this compound in developing novel drugs targeting specific receptors involved in metabolic pathways. The compound's structural properties allowed researchers to modify existing drug candidates effectively, enhancing their therapeutic potential .
Mechanism of Action
The mechanism of action of benzyl-methionine methyl ester hydrochloride involves its interaction with specific molecular targets. In peptide synthesis, it acts as a protecting group for the amino acid methionine, preventing unwanted side reactions. The compound’s effects are mediated through its ability to form stable intermediates and facilitate the formation of peptide bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key features of selected Bzl/Bz-amino acid-OME HCl derivatives:
Reactivity and Stability
- BZ-LYS-OME HCl: The benzoyl group on lysine’s ε-amino group could reduce nucleophilicity, making it less reactive in peptide couplings than primary amines .
Biological Activity
Bzl-met-ome hydrochloride (CAS Number: 402929-60-6) is a derivative of L-methionine, characterized by its unique structure that includes a benzyl group and a methyl ester. This compound has garnered attention for its potential biological activities, particularly in the fields of proteomics and synthetic chemistry. This article aims to provide a comprehensive overview of the biological activity of Bzl-met-ome HCl, including its synthesis, interactions with biological molecules, and potential applications.
- Molecular Formula : C₁₄H₂₂ClNO₂S
- Molecular Weight : Approximately 303.85 g/mol
- Structure : The compound features a methyl ester of N-benzyl-N-methyl-L-methionine, which enhances its solubility and reactivity compared to other methionine derivatives.
Biological Activities
This compound has shown various biological activities, primarily attributed to its amino acid derivative structure:
- Antioxidant Properties : The sulfur-containing methionine moiety contributes to cellular protection against oxidative stress. Methionine derivatives are known for their roles in neuroprotection and anti-inflammatory processes.
- Protein Synthesis Enhancement : Preliminary studies suggest that this compound may enhance the activity of certain enzymes involved in metabolic pathways, potentially influencing protein synthesis.
- Interactions with Biological Molecules : Research indicates that this compound interacts with various biomolecules, which is vital for understanding its therapeutic applications and mechanisms of action.
Synthesis
The synthesis of this compound typically involves several steps that allow for selective modification of the amino acid structure while maintaining its biological activity. The process generally includes:
- Protection of the amino group.
- Methylation of the carboxyl group.
- Formation of the hydrochloride salt.
This multi-step synthesis is crucial for developing compounds with specific biological activities.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Benzyl-N-methyl-L-methionine | Similar benzyl and methyl groups | Used in peptide synthesis |
| L-Methionine | Natural amino acid | Essential nutrient; involved in protein synthesis |
| N-Benzyl-L-methionine | Benzyl group on L-methionine | More hydrophobic than its methyl derivative |
| Methyl L-methioninate | Methyl ester form of L-methionine | Less sterically hindered than Bzl derivative |
The unique combination of functional groups in this compound enhances its solubility and reactivity, making it particularly useful in synthetic chemistry and biological applications.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antioxidant Activity Study : A study demonstrated that this compound exhibited significant antioxidant activity in cellular models exposed to oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases where oxidative stress plays a critical role.
- Protein Synthesis Enhancement : Research focused on the role of this compound in enhancing protein synthesis showed promising results, indicating that it could be utilized as an additive in cell culture systems to improve yield and quality of recombinant proteins.
- Cellular Interaction Studies : Interactions between this compound and various enzymes were analyzed, revealing that it may enhance enzymatic activity involved in metabolic pathways, thus suggesting further exploration into its role as a biochemical tool.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Bzl-met-ome HCl with high purity, and how can they be optimized?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, pH, and reagent stoichiometry). For example, the methyl esterification step in analogous compounds like h-Lys(z)-ome·HCl (CAS 27894-50-4) uses methanol as a solvent under anhydrous conditions to minimize hydrolysis . Characterization via H NMR and HPLC (≥98% purity) is essential to confirm identity and purity. Optimization involves iterative testing of reaction times and reagent ratios, documented in detailed experimental sections per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
Q. How should researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Compare observed chemical shifts (e.g., δ 3.6 ppm for methyl ester groups) with reference data from PubChem or CAS Common Chemistry .
- Mass Spectrometry : Confirm molecular weight (e.g., 330.81 g/mol for h-Lys(z)-ome·HCl) using ESI-MS .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity and retention time consistency .
- Cross-validate results with computational tools (e.g., InChI key validation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under physiological conditions?
- Methodological Answer :
- Experimental Design : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products .
- Data Analysis : Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. For example, discrepancies in hydrolysis rates may arise from residual moisture in samples; address this by standardizing lyophilization protocols .
- Cross-Study Comparison : Reanalyze raw data from conflicting studies using shared metrics (e.g., degradation half-life) and adjust for methodological differences (e.g., buffer composition) .
Q. What strategies are effective for studying this compound’s interactions with biological targets in oxygen-sensitive assays?
- Methodological Answer :
- Hypothesis-Driven Design : Use stopped-flow spectroscopy or anaerobic chambers to control oxygen levels, as oxygen can interfere with thiol-containing targets .
- Controls : Include positive/negative controls (e.g., glutathione for redox interactions) and validate results with orthogonal assays (e.g., SPR for binding kinetics) .
- Data Interpretation : Apply multivariate analysis to distinguish compound-specific effects from oxygen-mediated artifacts .
Q. How can computational models improve the design of this compound derivatives for enhanced bioavailability?
- Methodological Answer :
- In Silico Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to transport proteins (e.g., albumin) .
- ADME Prediction : Apply QSAR models to estimate logP, solubility, and permeability (e.g., SwissADME) .
- Validation : Synthesize top candidates and compare in vitro/in vivo pharmacokinetic data with predictions to refine models .
Data Reporting and Reproducibility
Q. What are the best practices for documenting this compound research to ensure reproducibility?
- Methodological Answer :
- Experimental Sections : Follow Beilstein Journal guidelines: report all synthesis steps, characterization data (e.g., NMR peaks, HPLC chromatograms), and statistical analyses .
- Supporting Information : Archive raw spectra, chromatograms, and computational input files in repositories like PubChem or Zenodo .
- Ethical Compliance : Disclose conflicts of interest and adhere to human/animal research ethics frameworks if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
